

Application Notes and Protocols for TMEM45B Antibody in Western Blot Analysis

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Compound of Interest

Compound Name: *TL45b*

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of antibodies targeting Transmembrane Protein 45B (TMEM45B) for western blot analysis. This document includes an overview of TMEM45B, detailed experimental protocols, and relevant signaling pathways.

Introduction to TMEM45B

Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein with emerging roles in various cellular processes and diseases.^[1] It has been implicated in innate immunity, where it is thought to promote the degradation of alphavirus RNA.^[1] Additionally, TMEM45B expression is dysregulated in several cancers, including osteosarcoma and gastric cancer, where it can influence cell proliferation, migration, and invasion.^{[2][3][4]} Its involvement in key signaling pathways, such as Wnt/ β -catenin and JAK2/STAT3, highlights its potential as a therapeutic target.^{[2][3]}

Function and Localization:

- **Function:** Plays a role in the innate immune response and is implicated in cancer progression.^{[1][2][3]}
- **Subcellular Localization:** TMEM45B has been localized to the Golgi apparatus, specifically the trans-Golgi network, as well as endosome and lysosome membranes.^[1] Some studies also report cytoplasmic and nucleoplasmic localization.^{[5][6][7]}

Tissue Expression:

TMEM45B exhibits a broad expression pattern across various tissues. High mRNA expression has been noted in the aorta, urinary bladder, and digestive tracts.[8] Within the nervous system, it is predominantly found in dorsal root ganglion (DRG) sensory neurons.[8] Many tissues show cytoplasmic expression of the protein.[5][6][9]

Quantitative Data Summary for Western Blot

The following table provides a summary of recommended starting conditions for western blotting with anti-TMEM45B antibodies. It is important to note that optimal conditions should be determined empirically for each specific antibody and experimental setup.

Parameter	Recommendation	Notes
Antibody	Anti-TMEM45B Polyclonal Antibody	Specific antibody characteristics may vary by vendor.
Verified Species Reactivity	Human	Cross-reactivity with mouse and rat is predicted at 92% sequence identity. [7] [10]
Positive Control	Human duodenum tissue lysate, Osteosarcoma cell lines (e.g., U2OS)	Duodenum shows cytoplasmic positivity in glandular cells. [10] Upregulated in osteosarcoma cells. [2]
Protein Loading	20-50 µg of total protein per lane	Adjust based on TMEM45B expression levels in the sample.
Gel Percentage	10-12% SDS-PAGE	The molecular weight of TMEM45B is approximately 31.8 kDa. [11]
Primary Antibody Dilution	1:500 - 1:2000	Refer to the manufacturer's datasheet for specific recommendations. For one antibody, a dilution of 1/50 to 1/200 is suggested for IHC.
Primary Antibody Incubation	Overnight at 4°C or 1-2 hours at room temperature	Overnight incubation is often recommended for higher sensitivity.
Secondary Antibody	HRP-conjugated anti-rabbit IgG	Use at a dilution recommended by the manufacturer (e.g., 1:2000 - 1:10000).

Experimental Protocols

A. Cell Lysate Preparation

- Cell Culture and Lysis:
 - Culture cells of interest (e.g., U2OS for a positive control) to 80-90% confluency.
 - Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
 - Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the culture dish.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the total protein lysate.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
 - Normalize the protein concentration of all samples with lysis buffer.

B. SDS-PAGE and Western Blotting

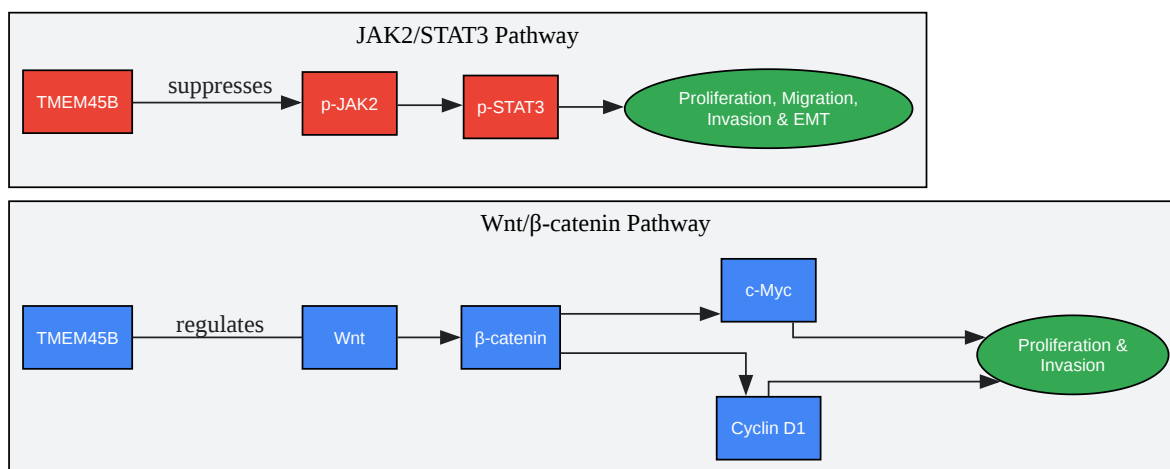
- Sample Preparation:
 - Mix the desired amount of protein lysate (20-50 µg) with 4X Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.
- Electrophoresis:
 - Load the denatured protein samples and a molecular weight marker into the wells of a 10-12% SDS-polyacrylamide gel.

- Run the gel in 1X SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Confirm successful transfer by staining the membrane with Ponceau S solution.
- Blocking:
 - Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
 - Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary anti-TMEM45B antibody diluted in blocking buffer (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for the recommended time.
 - Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Signaling Pathways and Workflow Diagrams

TMEM45B Signaling Pathways

TMEM45B has been shown to influence the Wnt/ β -catenin and JAK2/STAT3 signaling pathways, particularly in the context of cancer.

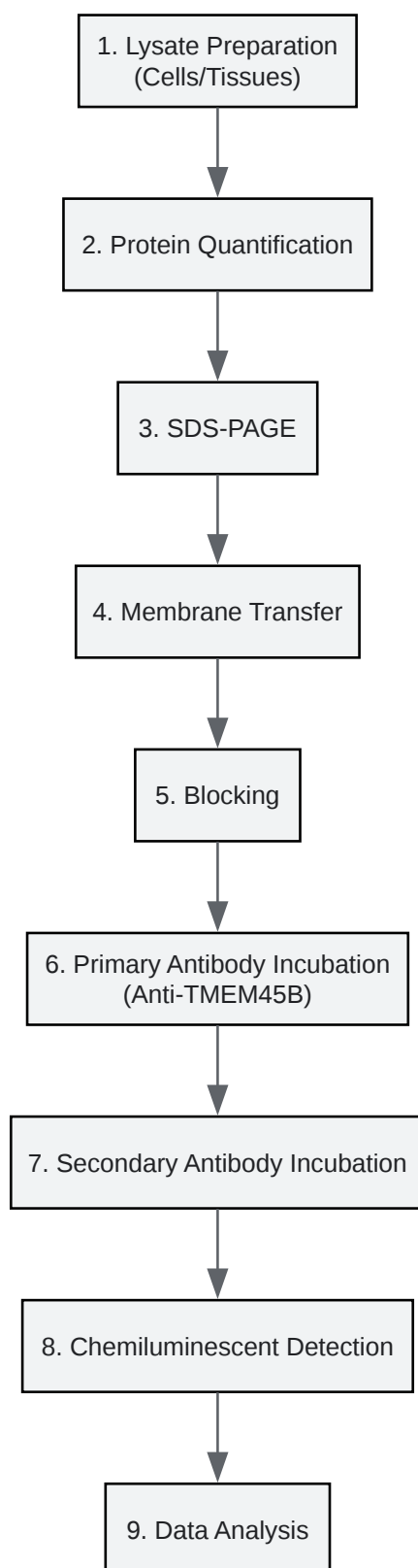


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Caption: TMEM45B's role in Wnt/ β -catenin and JAK2/STAT3 signaling.

Western Blot Experimental Workflow

The following diagram illustrates the key steps in the western blot protocol for detecting TMEM45B.



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Caption: Workflow for Western Blot analysis of TMEM45B.

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